Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)

Catalog No.
S1796657
CAS No.
1330-78-5
M.F
C63H63O12P3
M. Wt
1105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricresyl Phosphate (Mixture of Isomers: o-cresol,...

CAS Number

1330-78-5

Product Name

Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)

IUPAC Name

tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate

Molecular Formula

C63H63O12P3

Molecular Weight

1105.1 g/mol

InChI

InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3

InChI Key

IUJIYUAKFBGBCG-UHFFFAOYSA-N

Synonyms

Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
  • Flame Retardant Studies: Historically, TCP was used as a flame retardant. Some research investigates its effectiveness as a flame retardant in various materials or explores its interaction with other flame retardant chemicals. However, due to safety concerns and the availability of safer alternatives, TCP is no longer a common flame retardant.
  • Neuroscience Research: Due to its neurotoxic properties, TCP has been used in some animal studies to induce a model of organophosphate-induced delayed neuropathy (OPIDN) []. OPIDN is a condition that damages nerves and muscles, and TCP can mimic some of the effects observed in human cases of OPIDN poisoning. This research helps scientists understand the mechanisms of nerve damage caused by organophosphate compounds.

Tricresyl phosphate is an organophosphate compound composed of a mixture of three isomeric cresol derivatives: ortho-cresol, meta-cresol, and para-cresol. It is primarily recognized for its applications as a flame retardant, plasticizer, and antiwear additive in lubricants. The compound appears as a colorless to pale yellow viscous liquid with a specific gravity of approximately 1.165 to 1.175 at 25 °C. It is virtually insoluble in water but soluble in organic solvents such as toluene and hexane .

The compound was first synthesized by Alexander Williamson in 1854 through the reaction of phosphorus pentachloride with cresol. Modern synthesis often involves the reaction of cresols with phosphorus oxychloride or phosphoric acid .

, particularly hydrolysis and thermal decomposition:

  • Hydrolysis: In alkaline conditions, tricresyl phosphate can hydrolyze to yield cresol and dicresyl phosphate:
    OP(OC6H4CH3)3+NaOHHOC6H4CH3+NaO2P(OC6H4CH3)2OP(OC_6H_4CH_3)_3+NaOH\rightarrow HOC_6H_4CH_3+NaO_2P(OC_6H_4CH_3)_2
  • Thermal Decomposition: At elevated temperatures (e.g., 150 °C), tricresyl phosphate decomposes, releasing cresol and forming phosphorus-containing products. The decomposition can be accelerated in the presence of basic catalysts like sodium hydroxide or iron powder .

Tricresyl phosphate exhibits significant biological activity, particularly concerning its toxicity. The ortho-isomer of tricresyl phosphate is known to be highly toxic and has been implicated in acute poisoning cases, leading to conditions such as polyneuropathy. Chronic exposure poses serious health risks, including potential neurotoxic effects due to its ability to inhibit acetylcholinesterase activity. This inhibition disrupts neurotransmitter regulation, leading to severe neurological symptoms .

Tricresyl phosphate can be synthesized through several methods:

  • Williamson Synthesis: The original method involves reacting phosphorus pentachloride with a mixture of cresols.
  • Modern Synthesis: Current industrial practices typically involve the reaction of cresols with phosphorus oxychloride or phosphoric acid:
    OPCl3+3HOC6H4CH3OP(OC6H4CH3)3+3HClOPCl_3+3HOC_6H_4CH_3\rightarrow OP(OC_6H_4CH_3)_3+3HCl

This method allows for more controlled production and potentially higher yields of the desired isomers .

Research has shown that tricresyl phosphate interacts with various materials under different conditions:

  • Thermal Interaction: The compound can form protective films on metal surfaces through thermal decomposition during friction, which enhances the durability of mechanical components .
  • Environmental Interaction: Tricresyl phosphate is susceptible to photodegradation in aqueous environments, where factors like nitrite ions and iron ions can influence its degradation kinetics .

Studies indicate that these interactions can lead to the formation of potentially harmful degradation products.

Tricresyl phosphate shares similarities with several other organophosphate compounds. Here are some notable comparisons:

Compound NameStructure TypeMain UseToxicity Level
Tri-n-butyl phosphateTriesterPlasticizerModerate
Triphenyl phosphateTriesterFlame retardantHigh
Triethyl phosphateTriesterSolvent and plasticizerModerate
Diethyl phthalateDiesterPlasticizerLow

Uniqueness of Tricresyl Phosphate:

  • Tricresyl phosphate's unique mixture of cresol isomers contributes to its specific properties as a flame retardant and lubricant additive.
  • Its high toxicity, particularly associated with the ortho-isomer, distinguishes it from other organophosphates that may not exhibit similar levels of acute toxicity.

Tricresyl phosphate (TCP) consists of three cresyl groups esterified to a phosphate center, with structural variation arising from the positions of methyl groups on the aromatic rings. The isomers are defined by the substitution patterns of cresol precursors:

  • Tri-o-cresyl phosphate (TOCP): Methyl groups at the ortho positions (CAS 78-30-8)
  • Tri-m-cresyl phosphate (TMCP): Methyl groups at the meta positions (CAS 563-04-2)
  • Tri-p-cresyl phosphate (TPCP): Methyl groups at the para positions (CAS 78-32-0)

The molecular formula for all isomers is $$ \text{C}{21}\text{H}{21}\text{O}_4\text{P} $$, with a molar mass of 368.37 g/mol. Commercial TCP is typically a mixture dominated by meta- and para-isomers, with ortho-isomers minimized due to their neurotoxicity.

Synthesis Methods and Industrial Production Processes

TCP is synthesized via two primary routes:

  • Phosphorus oxychloride route:
    $$
    3 \, \text{C}7\text{H}7\text{OH} + \text{POCl}3 \rightarrow (\text{C}7\text{H}7\text{O})3\text{PO} + 3 \, \text{HCl}
    $$
    This method employs cresol isomers (o-, m-, p-cresol) under controlled conditions to minimize o-isomer formation.
  • Phosphoric acid route:
    Direct esterification of cresols with phosphoric acid at elevated temperatures (~200°C).

Industrial producers (e.g., Bayer AG, Daihachi Chemical) use synthetic cresol blends to achieve <0.1% o-isomers in final products.

Physical-Chemical Parameters

Solubility:

  • Water: 0.102 mg/L (25°C) for pure tri-o-isomer; <1 mg/L for commercial blends
  • Organic solvents: Miscible with toluene (100 g/mL), hexane (85 g/mL), diethyl ether (120 g/mL)

Vapor Pressure:

  • Tri-o-cresyl phosphate: $$ 2.6 \times 10^{-6} \, \text{mmHg} $$ (25°C)
  • Commercial TCP: $$ 1.2 \times 10^{-5} \, \text{mmHg} $$ (20°C)

Octanol-Water Partition Coefficient (Log $$ K_{ow} $$):

  • Experimental values: 5.11–5.93
  • Calculated (EPI Suite): 6.34 for tri-o-isomer

Hydrolysis Kinetics and Stability Under Environmental Conditions

TCP undergoes pH-dependent hydrolysis:

ConditionRate Constant ($$ k $$)Half-Life ($$ t_{1/2} $$)
Alkaline (pH 13)$$ 0.25 \, \text{M}^{-1}\text{s}^{-1} $$1.31–1.66 hours
Neutral (pH 7)$$ 3.2 \times 10^{-7} \, \text{M}^{-1}\text{s}^{-1} $$~300 days

Hydrolysis products include dicresyl phosphates and cresols. Photolysis in ethanol yields monoaryl phosphates through radical-mediated cleavage.

Gas chromatography-mass spectrometry represents the most widely employed analytical approach for the separation and identification of tricresyl phosphate isomers [1]. The technique provides exceptional resolution capabilities for distinguishing between ortho-cresyl, meta-cresyl, and para-cresyl phosphate derivatives through their distinct chromatographic retention behaviors and mass spectral fragmentation patterns [2].

The fundamental methodology involves the initial separation of tricresyl phosphate isomers by gas chromatography followed by mass spectrometric identification [1]. Modern instrumentation typically employs capillary columns with non-polar stationary phases to achieve optimal resolution of isomeric compounds [5]. The mass spectrometric detection utilizes electron ionization to generate characteristic fragmentation patterns that enable definitive identification of individual isomers [1] [3].

Advanced gas chromatography-mass spectrometry systems have demonstrated the capability to identify phosphate-based compounds in concentration ranges from 3 micrograms per liter for tricresyl phosphate to 12 micrograms per liter for related phosphate esters [3]. The analytical procedure typically requires less than 45 minutes for complete sample analysis using quadrupole mass spectrometry systems [3].

Analytical ParameterPerformance SpecificationReference Method
Detection Limit0.1 nanograms per filterGas Chromatography-Mass Spectrometry [2]
Linearity Range1.0 to 200 nanograms per milliliterCalibration Standards [2]
Relative Standard DeviationLess than 20%Quality Control Criteria [2]
Analysis Time45 minutes per sampleAutomated Systems [3]

Recent developments in atmospheric pressure chemical ionization coupled with gas chromatography have enabled the differentiation of toxic and nontoxic tricresyl phosphate isomers through ion-molecule reactions with oxygen [15]. This advancement provides structure-diagnostic capabilities that can selectively identify ortho-substituted isomers based on their unique mass spectral characteristics [15].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography serves as a complementary analytical technique for tricresyl phosphate analysis, particularly in applications where thermal stability concerns preclude gas chromatographic analysis [8]. The method utilizes reverse-phase chromatography with acetonitrile-water mobile phases and ultraviolet detection at 264 nanometers [8].

The standard high-performance liquid chromatography procedure employs an Inertsil Ph-3 column with 65% acetonitrile-water mobile phase composition [8]. This configuration provides excellent separation efficiency for tricresyl phosphate isomers with calibration curves demonstrating linearity from 0.5 to 100 micrograms per milliliter [8]. Recovery studies conducted on various sample matrices have yielded results ranging from 84.7% to 98.6% at the 1,000 micrograms per gram fortification level [8].

Advanced high-performance liquid chromatography applications have incorporated radial compression separation systems for enhanced resolution of tricresyl phosphate metabolites [10]. These systems utilize linear gradient elution from 25% to 80% acetonitrile in 2% aqueous acetic acid over 22 minutes [10]. The method achieves minimum detection limits of 25 nanograms for most compounds, with retention time reproducibility enabling reliable quantitative analysis [10].

High-Performance Liquid Chromatography ParameterSpecificationMatrix Application
Calibration Range0.5-100 μg/mLStandard Solutions [8]
Recovery Efficiency84.7-98.6%Polyvinyl Chloride Matrices [8]
Detection Limit50 μg/gSample Matrices [8]
Mobile Phase Composition65% Acetonitrile-WaterReverse Phase [8]

Specialized applications of high-performance liquid chromatography have been developed for meta-cresol quantification in pharmaceutical preparations [13]. These methods utilize Jupiter RP C-18 columns with 0.1% trifluoroacetic acid in 60% methanol mobile phase, achieving linearity over concentration ranges from 75 to 120 micrograms per milliliter [13].

Spectroscopic Analysis of Isomeric Forms

Spectroscopic characterization of tricresyl phosphate isomers encompasses both infrared and nuclear magnetic resonance methodologies for structural elucidation and quantitative analysis [16]. Fourier-transform infrared spectroscopy provides fundamental vibrational information that enables differentiation between isomeric forms based on characteristic absorption bands [16].

Nuclear magnetic resonance spectroscopy offers particularly valuable insights into the structural characteristics of tricresyl phosphate isomers [18]. Phosphorus-31 nuclear magnetic resonance analysis reveals distinct chemical shift patterns that correspond to different isomeric arrangements [18]. The technique demonstrates exceptional utility for identifying crystallographically distinct phosphorus positions within complex mixtures [18].

Advanced spectroscopic approaches have incorporated silylation derivatization for enhanced differentiation of cresol isomers [6]. The derivatization reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide produces trimethyl(tolyloxy)silanes that exhibit complete chromatographic separation on HP-5MS capillary columns within 10 minutes [6]. The ortho-cresol derivative demonstrates characteristic base peak fragmentation at mass-to-charge ratio 91 in electron ionization mass spectrometry [6].

Spectroscopic TechniqueAnalytical CapabilityIsomer Specificity
Fourier-Transform InfraredVibrational CharacterizationFunctional Group Identification [16]
Phosphorus-31 Nuclear Magnetic ResonanceChemical Shift AnalysisStructural Elucidation [18]
Derivatization-Gas Chromatography-Mass SpectrometryEnhanced SeparationComplete Isomer Resolution [6]

Density functional theory calculations have been employed to support experimental spectroscopic observations, particularly for understanding fragmentation pathways in mass spectrometric analysis [6]. These computational approaches provide mechanistic insights into the formation of characteristic fragment ions that enable isomer differentiation [6].

Challenges in Differentiating Ortho-Isomers from Meta/Para Derivatives

The analytical differentiation of ortho-cresyl phosphate isomers from their meta and para counterparts presents significant technical challenges due to structural similarities and overlapping physical properties [19] [20]. Traditional analytical approaches often lack sufficient resolution to provide definitive isomer identification, particularly when dealing with complex mixtures containing multiple isomeric forms [20].

The primary analytical challenge stems from the fact that conventional chromatographic methods may not achieve complete baseline separation of all isomeric forms [23]. Commercial chromatographic columns frequently demonstrate incomplete separation capabilities, while mass spectrometric analysis reveals nearly identical fragmentation patterns for different isomers [6]. This analytical limitation has historically complicated the accurate determination of individual isomer concentrations in complex mixtures [19].

Technical tricresyl phosphate formulations further complicate analytical differentiation because they typically contain complex mixtures of mono-ortho-cresyl, di-ortho-cresyl, and tri-ortho-cresyl isomers [20]. The mono-ortho-cresyl and di-ortho-cresyl isomers demonstrate significantly different analytical behaviors compared to the tri-ortho-cresyl form, requiring specialized analytical approaches for accurate quantification [20].

Analytical ChallengeTechnical LimitationResolution Approach
Chromatographic ResolutionIncomplete Baseline SeparationSpecialized Column Selection [23]
Mass Spectral SimilarityNearly Identical FragmentationIon-Molecule Reaction Techniques [15]
Complex Mixture AnalysisMultiple Isomeric FormsMulti-Method Validation [20]

Advanced analytical solutions have emerged to address these differentiation challenges [15]. Atmospheric pressure chemical ionization coupled with gas chromatography enables the selective identification of ortho-substituted isomers through structure-diagnostic ion-molecule reactions [15]. These reactions produce characteristic mass spectral features that are absent in non-ortho-substituted isomers, providing definitive identification capabilities [15].

Alternative analytical strategies include the use of statistical distribution calculations based on base cleavage followed by cresol precursor quantification [1]. This approach involves the hydrolytic cleavage of tricresyl phosphate molecules followed by gas chromatographic analysis of the resulting cresol components [1]. The method enables calculation of isomer distribution patterns based on statistical probability models [1].

Quality Control Standards for Isomer-Specific Quantitation

Quality control standards for tricresyl phosphate isomer analysis encompass comprehensive validation protocols that ensure analytical reliability and reproducibility [24] [27]. These standards establish specific criteria for method detection limits, calibration linearity, recovery efficiency, and precision parameters that must be achieved for acceptable analytical performance [24].

Initial demonstration of analytical capability requires the preparation and analysis of laboratory reagent blanks to confirm the absence of interfering contaminants [24] [27]. Laboratory fortified blanks containing tricresyl phosphate in the concentration range of 20 to 50 nanograms per liter must demonstrate mean recovery within 80% to 120% with relative standard deviation not exceeding 20% [24] [27].

Method detection limit studies involve the analysis of minimum seven replicates of standards at concentrations ranging from 2 to 6 times the previously established detection limit [28]. The method detection limit calculation follows the standard formula involving the product of standard deviation and Student's t-value for 99% confidence level [24] [27] [28].

Quality Control ParameterAcceptance CriteriaAnalytical Requirement
Laboratory Reagent BlankNon-detect ResultsContamination-Free Analysis [24]
Laboratory Fortified Blank Recovery80-120%Mean Recovery Specification [24]
Relative Standard Deviation≤20%Precision Requirement [24]
Calibration LinearityR² ≥ 0.995Correlation Coefficient [28]

Continuing calibration verification protocols require the analysis of midpoint calibration standards during sample analysis sequences [24] [27]. Response factor calculations must remain within 20% of the mean response factor from initial calibration, or within 20% of true concentration when linear regression calibration methods are employed [24] [27].

Retention time monitoring constitutes an essential quality control component, with processing methods programmed to detect tricresyl phosphate response peaks within specified time windows [28]. For tricresyl phosphate analysis, retention time windows of ±0.082 minutes are typically employed to ensure accurate compound identification [28].

Calibration ParameterPerformance StandardMonitoring Frequency
Response Factor Variation±20% of MeanEach Analytical Batch [24]
Retention Time Drift±0.082 minutesContinuous Monitoring [28]
Internal Standard Response±20% of InitialDaily Verification [27]

Hydrogen Bond Acceptor Count

12

Exact Mass

1104.35323843 g/mol

Monoisotopic Mass

1104.35323843 g/mol

Heavy Atom Count

78

Dates

Modify: 2023-08-15

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